

An In-depth Technical Guide to the Stable and Radioactive Isotopes of Antimony

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable and radioactive isotopes of **antimony**, their fundamental properties, and their applications in research and medicine. The information is intended to serve as a valuable resource for professionals in drug development and various scientific disciplines who are interested in leveraging the unique characteristics of **antimony** isotopes in their work.

Core Properties of Antimony Isotopes

Antimony (Sb), with the atomic number 51, has two stable isotopes that occur naturally: ^{121}Sb and ^{123}Sb .^[1] In addition to these, there are 37 known artificial radioactive isotopes with mass numbers ranging from 104 to 142.^[2] The properties of the stable isotopes and the most significant radioisotopes are summarized below.

Stable Isotopes of Antimony

The two stable isotopes of **antimony**, ^{121}Sb and ^{123}Sb , are found in nature in a roughly 3:2 ratio.^[3] Their natural abundance and key nuclear properties are detailed in the table below.

Isotope	Atomic Mass (u)	Natural Abundance (%)	Nuclear Spin (I)
¹²¹ Sb	120.90381(2)	57.21(5)	5/2+
¹²³ Sb	122.90421(2)	42.79(5)	7/2+

Table 1: Properties of the stable isotopes of **antimony**.^{[1][3]}

Radioactive Isotopes of Antimony

Antimony possesses a wide array of radioisotopes, with half-lives spanning from milliseconds to years. The longest-lived radioisotope is ¹²⁵Sb, with a half-life of 2.758 years.^[4] The decay characteristics of several noteworthy radioactive **antimony** isotopes are presented in the following table.

Isotope	Half-Life	Decay Mode(s)	Daughter Isotope(s)
¹¹⁷ Sb	2.80 h	EC	¹¹⁷ Sn
¹¹⁹ Sb	38.19 h	EC	¹¹⁹ Sn
^{120m1} Sb	5.76 d	IT	¹²⁰ Sb
¹²² Sb	2.72 d	β ⁻ , EC	¹²² Te, ¹²² Sn
¹²⁴ Sb	60.20 d	β ⁻	¹²⁴ Te
¹²⁵ Sb	2.758 y	β ⁻	¹²⁵ Te
¹²⁶ Sb	12.35 d	β ⁻	¹²⁶ Te

Table 2: Properties of selected radioactive isotopes of **antimony**.^{[2][5][6]} (EC = Electron Capture, IT = Isomeric Transition, β⁻ = Beta-minus decay)

Applications in Research and Drug Development

The unique nuclear properties of certain **antimony** isotopes make them valuable tools in various scientific and medical applications.

- **Stable Isotopes in Research:** The stable isotopes ^{121}Sb and ^{123}Sb are utilized in nuclear magnetic resonance (NMR) spectroscopy to probe the chemical environment of **antimony**-containing compounds.[1] This is particularly useful in materials science and chemical research for characterizing molecular structures.[7]
- **Radioisotopes in Medicine:**
 - ^{119}Sb : This isotope is a promising candidate for radiopharmaceutical therapy (RPT) due to its emission of short-range Auger and conversion electrons, which can deliver highly localized cytotoxic radiation to cancer cells.[5][8] Research is ongoing to develop effective chelators for ^{119}Sb to facilitate its targeted delivery to tumors.[5]
 - ^{124}Sb : With a half-life of 60.20 days and the emission of gamma rays, ^{124}Sb has applications as an industrial tracer.[1]
 - **Production of other medically relevant radioisotopes:** The stable isotopes of **antimony** serve as starting materials for the production of other radioisotopes used in medicine. For example, ^{121}Sb can be used to produce the positron-emitting radionuclide ^{124}I , and both ^{121}Sb and ^{123}Sb can be used to produce ^{123}I , which are used in medical imaging and therapy.[6][9]

Experimental Protocols

Analysis of Stable Antimony Isotopes

A recently developed protocol enables the high-precision analysis of stable **antimony** isotope ratios in samples with low **antimony** content ($<1\text{ }\mu\text{g/g}$), which is particularly relevant for geological and environmental samples.[10][11]

Methodology:

- **Sample Preparation:** Rock samples are digested to bring the **antimony** into solution.
- **Chromatographic Separation:** The **antimony** is separated from the sample matrix using a single column of AG50W-X8 resin.[10][11]
- **Standard Doping:** The purified **antimony** sample is mixed with a standard **antimony** solution of known isotopic composition.[10][11]

- **Mass Spectrometry:** The isotopic composition of the mixture is measured using a multicollector-inductively coupled plasma-mass spectrometer (MC-ICP-MS), such as a Thermo Fisher Scientific Neptune Plus.^{[10][11]} Instrumental mass bias is corrected using a standard-sample bracketing technique combined with tin (Sn) internal normalization.^{[10][12]}
- **Data Calculation:** The original **antimony** isotope composition of the sample is calculated from the measured composition of the mixture and the known composition of the standard.^{[10][11]}

This method has demonstrated a reproducibility for $\delta^{123}\text{Sb}$ of better than 0.03‰ (2SD) and can be performed with as little as 5 ng of **antimony**.^{[10][12]}

Signaling Pathways Involving Antimony

Recent research has implicated **antimony** in the modulation of specific cellular signaling pathways, which is of significant interest in toxicology and drug development.

Antimony and the CtBP2-ROCK1 Signaling Pathway in Prostate Cancer

Studies have shown that **antimony** can enhance the stability of the c-Myc oncoprotein in prostate cancer cells by activating the CtBP2-ROCK1 signaling pathway.^[13] This suggests a potential mechanism by which **antimony** exposure could promote cancer progression.^[13]

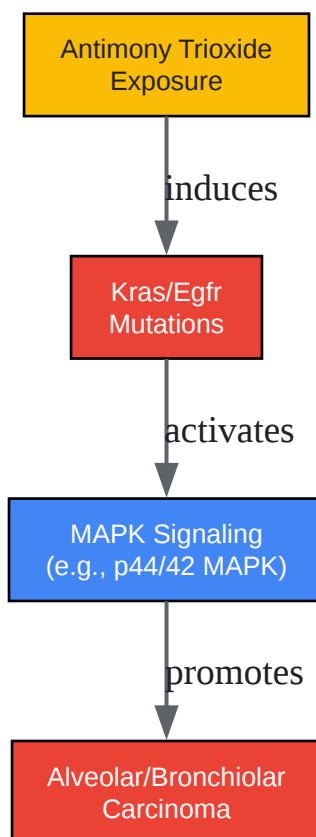


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Caption: **Antimony**-induced activation of the CtBP2-ROCK1 pathway.

Antimony Trioxide and MAPK Signaling in Lung Cancer

Chronic inhalation exposure to **antimony** trioxide has been shown to exacerbate MAPK signaling in alveolar/bronchiolar carcinomas in mice.^[14] This occurs through mutations in Kras and Egfr, key components of the MAPK pathway, leading to increased cell proliferation.^[14]



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Caption: **Antimony** trioxide's effect on the MAPK signaling pathway.

Antimony and the Ferroptosis Pathway in Periodontitis

Recent findings suggest a link between **antimony** exposure and an increased risk of periodontitis.^{[15][16]} The proposed mechanism involves the activation of the ferroptosis pathway, leading to inflammation.^{[15][16]}



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Caption: Proposed mechanism of **antimony**-induced periodontitis.

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